molecular formula C11H13N3O2 B1429365 Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1354407-23-0

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate

Cat. No. B1429365
M. Wt: 219.24 g/mol
InChI Key: GGQOFARWFYDRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the CAS Number: 1354407-23-0. It has a molecular weight of 219.24 . The IUPAC name for this compound is ethyl 1-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI Code for this compound is 1S/C11H13N3O2/c1-3-14-10-6-5-8 (11 (15)16-4-2)7-9 (10)12-13-14/h5-7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is a compound that should be stored in a refrigerated environment .

Scientific Research Applications

  • Chemical Synthesis and Reactions : Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles (Katritzky, Singh, & He, 2002), and is involved in the formation of compounds with potential antifungal activities (Toraskar, Kadam, & Kulkarni, 2009). Additionally, its reactions with diethyl ethoxymethylenemalonate have been studied, showing ethylation and Michael addition (Sanna, Carta, Paglietti, Bacchi, & Pelizzi, 1997).

  • Pharmaceutical Applications : The compound has been explored for its potential in creating pharmaceutical agents. For example, novel compounds synthesized using ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate were evaluated for their antibacterial and antifungal properties (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

  • Enzymatic Resolution and Kinetic Studies : It has been used as an intermediate in enzymatic resolution processes. For instance, ethyl 1,4-benzodioxan-2-carboxylate, closely related to our compound of interest, was used in the kinetic resolution of S-enantiomer through a lipase-catalyzed transesterification reaction (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

  • Computational Chemistry and Drug Design : Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate derivatives have been designed as non-nucleoside inhibitors for HIV-1 reverse transcriptase using computational methods, demonstrating the role of this compound in computer-assisted drug design (Silvestri et al., 2000).

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds, such as ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, have been conducted to understand their molecular configurations and intermolecular interactions (Li & Chen, 2010).

Safety And Hazards

While specific safety and hazard information for Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

ethyl 1-ethylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)12-13-14/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQOFARWFYDRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-ethylaminobenzoate (1.80 g, 9.27 mmol) prepared in the same manner as in the Step 1-1-3 was dissolved in acetic acid (5 ml), and under an ice cooling sodium nitrite (1.28 g, 18.5 mmol) was added to the solution little by little. The mixture was stirred for 10 minutes under a water cooling. The mixture was cooled by ice again and neutralized with a 25% ammonia water. Thereafter, ethyl acetate was added to the mixture, and the resulting mixture was washed with a saturated saline solution and water in order. The washed mixture was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 to 1:1) to give the title compound (1.40 g, 69%) as a brown powder.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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